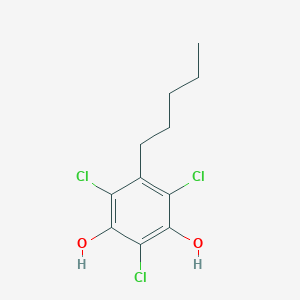
2,4,6-Trichloro-5-pentylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-5-pentylbenzene-1,3-diol (triclosan) is a synthetic antibacterial and antifungal agent that has been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cleaning agents, plastics, and textiles. The widespread use of triclosan has raised concerns about its potential impact on human health and the environment.
Mecanismo De Acción
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria and fungi. By blocking this enzyme, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol prevents the growth and replication of these microorganisms.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to disrupt the endocrine system, which regulates hormones in the body, and may have negative effects on reproductive and developmental processes. Triclosan has also been shown to affect the immune system, leading to increased susceptibility to infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol has some limitations as well. It has been shown to have toxic effects on some organisms, and its use may lead to the development of bacterial resistance.
Direcciones Futuras
There are several future directions for research on 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. One area of interest is the development of new antibacterial agents that are less toxic and more effective than 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. Another area of research is the environmental impact of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol, including its effects on aquatic ecosystems and its potential to accumulate in the food chain. Finally, more research is needed to fully understand the long-term health effects of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol on humans and animals.
Métodos De Síntesis
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with pentyl bromide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent, such as dimethyl sulfoxide or dimethylformamide, at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria, as well as fungi. Triclosan has been used in research to study the mechanisms of bacterial resistance to antibiotics, as well as the development of new antibacterial agents.
Propiedades
IUPAC Name |
2,4,6-trichloro-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRLBUBDFBSLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-pentylbenzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


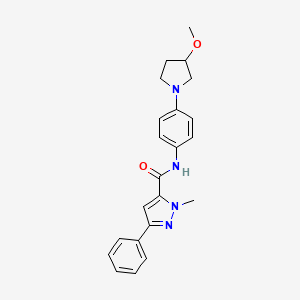
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
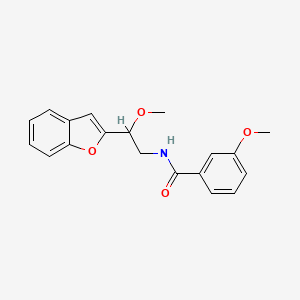
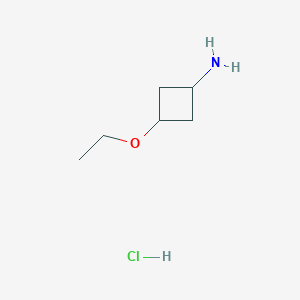
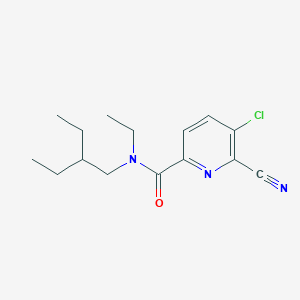
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

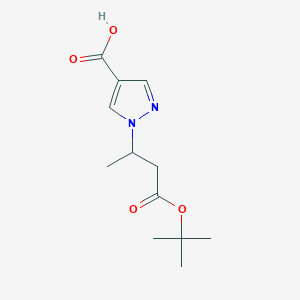
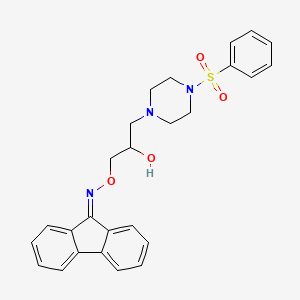
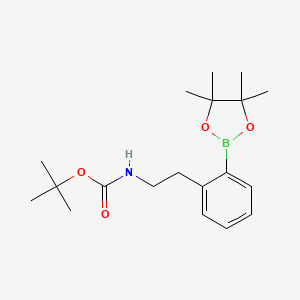
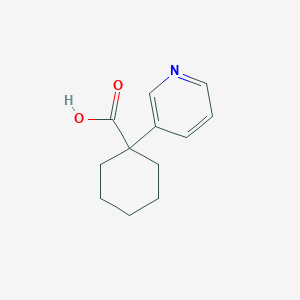
![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)